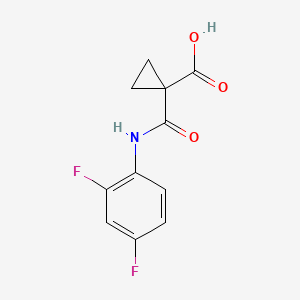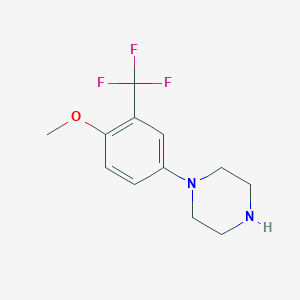
1-(4-methoxy-3-(trifluoromethyl)phenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-3-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 3-position on the phenyl ring, which is attached to a piperazine moiety.
Preparation Methods
The synthesis of 1-(4-methoxy-3-(trifluoromethyl)phenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be subsequently deprotected to yield the desired compound . Industrial production methods often involve the use of commercially available starting materials and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
1-(4-methoxy-3-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-(4-methoxy-3-(trifluoromethyl)phenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors or enzymes, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the methoxy and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(4-methoxy-3-(trifluoromethyl)phenyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Trifluoromethylphenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activities. The unique combination of methoxy and trifluoromethyl groups in this compound distinguishes it from other derivatives, potentially offering enhanced properties for specific applications .
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
1-[4-methoxy-3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H15F3N2O/c1-18-11-3-2-9(8-10(11)12(13,14)15)17-6-4-16-5-7-17/h2-3,8,16H,4-7H2,1H3 |
InChI Key |
LYOUNEJJEHOTDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCNCC2)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Trifluoromethyl-2,2'-bi[1H-imidazole]](/img/structure/B8311407.png)


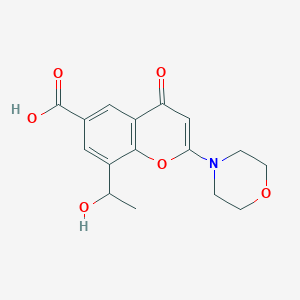


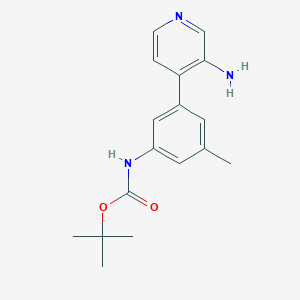
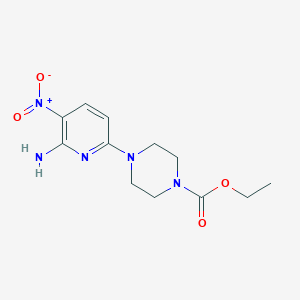

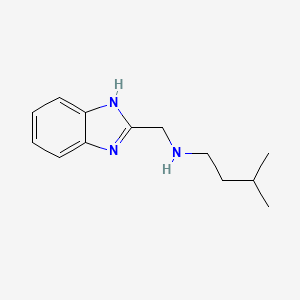
![2-(chloromethyl)-4,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B8311463.png)
